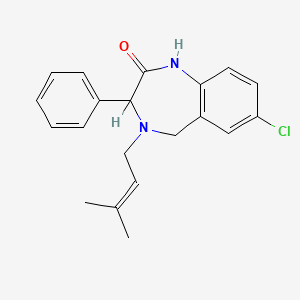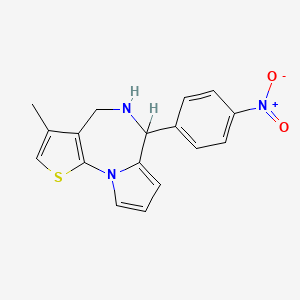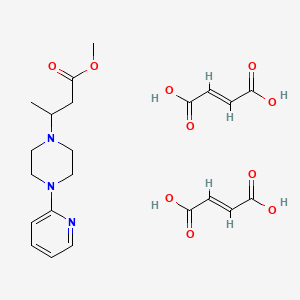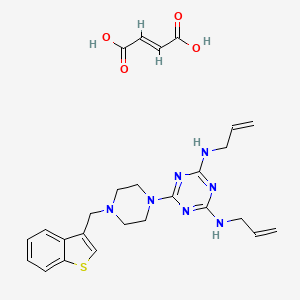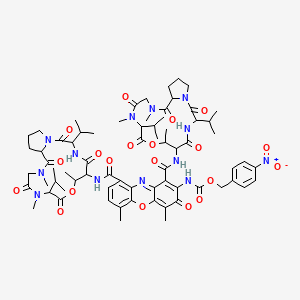
N-(4-Nitrobenzyloxycarbonyl)actinomycin D dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Nitrobenzyloxycarbonyl)actinomycin D dihydrate is a derivative of actinomycin D, a well-known antibiotic and anticancer compound. Actinomycin D is produced by the bacterium Streptomyces parvulus and is known for its ability to bind to DNA and inhibit RNA synthesis. The addition of the N-(4-nitrobenzyloxycarbonyl) group to actinomycin D enhances its chemical properties, making it a valuable compound for various scientific research applications.
準備方法
The synthesis of N-(4-nitrobenzyloxycarbonyl)actinomycin D dihydrate involves several steps. The starting material, actinomycin D, is first reacted with 4-nitrobenzyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of N-(4-nitrobenzyloxycarbonyl)actinomycin D. The compound is then purified through recrystallization and converted to its dihydrate form by crystallizing it from water.
化学反応の分析
N-(4-Nitrobenzyloxycarbonyl)actinomycin D dihydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and nucleophiles such as amines or thiols. Major products formed from these reactions include N-(4-aminobenzyloxycarbonyl)actinomycin D and other substituted derivatives.
科学的研究の応用
N-(4-Nitrobenzyloxycarbonyl)actinomycin D dihydrate has several scientific research applications:
Chemistry: It is used as a model compound for studying the chemical properties and reactivity of actinomycin derivatives.
Biology: It is used in studies of DNA-binding properties and the inhibition of RNA synthesis.
Industry: It may be used in the development of new antibiotics and anticancer drugs.
作用機序
The mechanism of action of N-(4-nitrobenzyloxycarbonyl)actinomycin D dihydrate involves binding to DNA and inhibiting RNA synthesis. The compound intercalates into the DNA double helix, preventing the progression of RNA polymerase along the DNA strand. This inhibition of RNA synthesis leads to a decrease in protein synthesis and ultimately induces apoptosis in cells.
類似化合物との比較
N-(4-Nitrobenzyloxycarbonyl)actinomycin D dihydrate can be compared to other actinomycin derivatives, such as actinomycin D and actinomycin X2. While all these compounds share the ability to bind to DNA and inhibit RNA synthesis, this compound has unique chemical properties due to the presence of the nitrobenzyloxycarbonyl group. This group enhances its reactivity and potential for chemical modifications, making it a valuable compound for research and development.
Similar compounds include:
- Actinomycin D
- Actinomycin X2
- N-(4-aminobenzyloxycarbonyl)actinomycin D
特性
CAS番号 |
149127-22-0 |
|---|---|
分子式 |
C70H91N13O20 |
分子量 |
1434.5 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl N-[4,6-dimethyl-3-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-2-yl]carbamate |
InChI |
InChI=1S/C70H91N13O20/c1-32(2)48-66(93)81-27-17-19-43(81)64(91)77(13)29-45(84)79(15)55(34(5)6)68(95)101-38(11)50(62(89)72-48)74-60(87)42-26-21-36(9)58-52(42)71-54-47(53(57(86)37(10)59(54)103-58)76-70(97)100-31-40-22-24-41(25-23-40)83(98)99)61(88)75-51-39(12)102-69(96)56(35(7)8)80(16)46(85)30-78(14)65(92)44-20-18-28-82(44)67(94)49(33(3)4)73-63(51)90/h21-26,32-35,38-39,43-44,48-51,55-56H,17-20,27-31H2,1-16H3,(H,72,89)(H,73,90)(H,74,87)(H,75,88)(H,76,97) |
InChIキー |
MIJZSICTUIOVEQ-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)NC(=O)OCC8=CC=C(C=C8)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


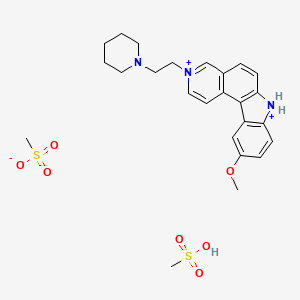

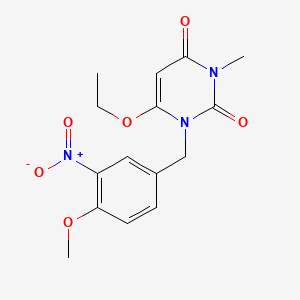

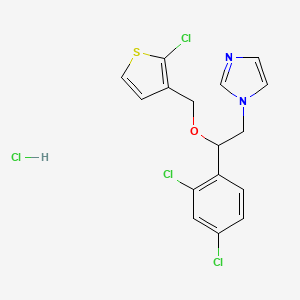

![[(3S,3aR,6S,6aS)-3-[3-(2,3-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12744655.png)
